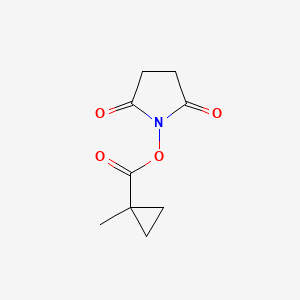
ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate
概要
説明
Ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, which is attached to an oxopropanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-4-iodophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and iodo substituents on the phenyl ring can be replaced by other nucleophiles.
Reduction: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol.
Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted phenyl esters with different functional groups replacing the chloro or iodo substituents.
Reduction: Ethyl 3-(2-chloro-4-iodophenyl)-3-hydroxypropanoate.
Oxidation: Quinones or other oxidized phenyl derivatives.
科学的研究の応用
Ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is employed in studies investigating the biological activity of related compounds and their interactions with biological targets.
作用機序
The mechanism of action of ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and iodo substituents can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-(2-chloro-4-bromophenyl)-3-oxopropanoate: Similar structure but with a bromine substituent instead of iodine.
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate: Similar structure but with a fluorine substituent instead of iodine.
Ethyl 3-(2-chloro-4-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl substituent instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
ethyl 3-(2-chloro-4-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNSOBGCYGRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8152131.png)

![4-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B8152150.png)
![Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B8152154.png)







![1-Ethyl-3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8152209.png)
![5-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152210.png)
